![molecular formula C28H25N5O2S B11935721 5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nur77 modulator 1 is a small molecule that exhibits strong binding affinity for the nuclear receptor Nur77 (NR4A1). Nur77 is an orphan nuclear receptor involved in various cellular processes, including apoptosis, metabolism, and inflammation. Nur77 modulator 1 enhances Nur77 expression, regulates its sub-cellular localization, and triggers Nur77-dependent endoplasmic reticulum stress and autophagy, ultimately leading to cell apoptosis .
Métodos De Preparación
The synthesis of Nur77 modulator 1 involves multiple steps. One common synthetic route starts with the preparation of 6-methoxy-2-acetonaphthone, which is then reacted with N,N-dimethylformamide dimethyl acetal to form an intermediate. This intermediate undergoes further reactions with various reagents to yield the final product . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial production methods for Nur77 modulator 1 are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Nur77 modulator 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of Nur77 modulator 1 with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Nur77 modulator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationships of Nur77 and its ligands.
Biology: Nur77 modulator 1 is employed to investigate the role of Nur77 in cellular processes such as apoptosis, autophagy, and metabolism.
Medicine: This compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the Nur77-Bcl-2 apoptotic pathway.
Mecanismo De Acción
Nur77 modulator 1 exerts its effects by binding to the nuclear receptor Nur77 with high affinity. This binding promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2. This interaction converts Bcl-2 from an anti-apoptotic molecule to a pro-apoptotic one, leading to the release of cytochrome c and the activation of the apoptotic pathway . Additionally, Nur77 modulator 1 induces endoplasmic reticulum stress and autophagy, further contributing to cell apoptosis .
Comparación Con Compuestos Similares
Nur77 modulator 1 can be compared with other similar compounds, such as:
Cytosporone B: A compound that binds to Nur77 and induces its translocation to the mitochondria, leading to apoptosis.
TMPA: A ligand that interacts with Nur77 and modulates its activity in various cellular processes.
Nur77 modulator 1 is unique in its strong binding affinity for Nur77 and its ability to induce both endoplasmic reticulum stress and autophagy, making it a valuable tool for studying the complex roles of Nur77 in cellular processes .
Propiedades
Fórmula molecular |
C28H25N5O2S |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C28H25N5O2S/c1-17-13-24(22-5-4-6-26(35-2)27(22)30-17)31-20-9-12-23-19(14-20)15-25(32-23)28(34)33-29-16-18-7-10-21(36-3)11-8-18/h4-16,32H,1-3H3,(H,30,31)(H,33,34)/b29-16- |
Clave InChI |
ZDSQJUKYFCIYLG-MWLSYYOVSA-N |
SMILES isomérico |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)N/N=C\C5=CC=C(C=C5)SC |
SMILES canónico |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)NN=CC5=CC=C(C=C5)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11935671.png)
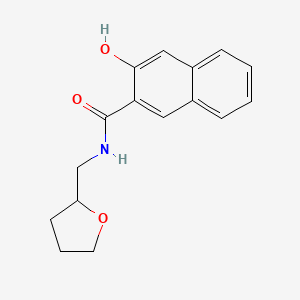
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)
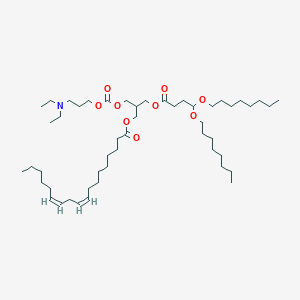

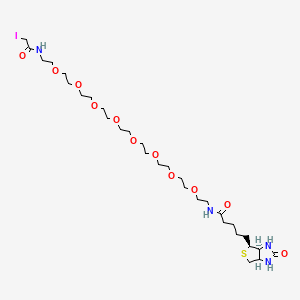
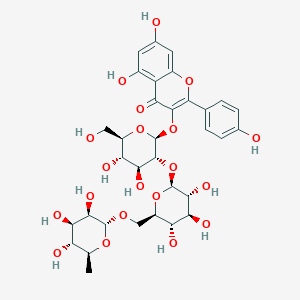
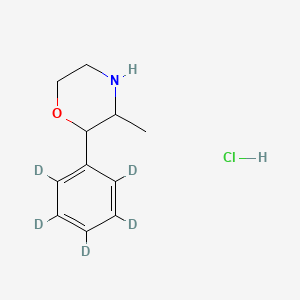

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
